2-Methoxymethyl-4-nitrophenol
Description
2-Methoxymethyl-4-nitrophenol is a nitroaromatic compound featuring a phenol backbone substituted with a nitro group (-NO₂) at the para (4-) position and a methoxymethyl (-CH₂-O-CH₃) group at the ortho (2-) position. Nitrophenols are widely studied for their applications in agrochemicals, dyes, and pharmaceutical intermediates due to their electron-withdrawing nitro group, which enhances acidity and influences solubility and stability .
Properties
Molecular Formula |
C8H9NO4 |
|---|---|
Molecular Weight |
183.16 g/mol |
IUPAC Name |
2-(methoxymethyl)-4-nitrophenol |
InChI |
InChI=1S/C8H9NO4/c1-13-5-6-4-7(9(11)12)2-3-8(6)10/h2-4,10H,5H2,1H3 |
InChI Key |
LDKUCBVEAIZHKZ-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=C(C=CC(=C1)[N+](=O)[O-])O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Substituent Effects
The substituent at the ortho position relative to the phenolic -OH group critically determines electronic and steric effects. Key analogs include:
2-Methyl-4-Nitrophenol (4-Nitro-o-cresol)
- Structure: Methyl (-CH₃) at 2-position, -NO₂ at 4-position.
- Properties: Melting point: 93–98°C . Acidity: The methyl group is weakly electron-donating, slightly reducing acidity compared to unsubstituted 4-nitrophenol. Crystal Structure: Planar molecular geometry stabilized by O–H⋯O and C–H⋯O hydrogen bonds .
2-Chloro-4-Nitrophenol
- Structure: Chloro (-Cl) at 2-position, -NO₂ at 4-position.
- Properties :
4-Nitroanisole (4-Nitrophenol Methyl Ether)
- Structure: Methoxy (-OCH₃) at 4-position, -NO₂ at 1-position (anisole derivative).
- Properties :
4-Methyl-2-Nitrophenol
- Structure: Methyl (-CH₃) at 4-position, -NO₂ at 2-position.
- Properties: Positional isomer of 2-methyl-4-nitrophenol; steric hindrance at the ortho position may reduce hydrogen-bonding capacity .
Physicochemical Properties
A comparative analysis of key parameters is summarized below:
*Calculated based on molecular formula C₈H₉NO₄.
Key Observations:
Acidity Trends: Electron-withdrawing groups (e.g., -Cl) enhance acidity, while electron-donating groups (e.g., -CH₃, -OCH₃) reduce it. The methoxymethyl group in this compound likely exhibits moderate electron-donating effects, leading to a pKa intermediate between 2-methyl-4-nitrophenol and 4-nitrophenol.
Thermal Stability: Higher melting points correlate with stronger intermolecular interactions (e.g., hydrogen bonding in 2-methyl-4-nitrophenol ).
Preparation Methods
Reaction Mechanism and Optimization
-
Halogenoacetamide Reactivity : Iodoacetamide exhibits higher electrophilicity, achieving >90% conversion at reflux (60–80°C). Bromoacetamide requires prolonged heating (6–8 hours), while chloroacetamide demands 50% molar KI to achieve comparable yields.
-
Solvent Influence : Acetone (boiling point: 56°C) facilitates faster kinetics compared to glycol ethers (e.g., triethylene glycol dimethyl ether, boiling point: 216°C), which are preferred for high-temperature stability.
Table 1: Halogenoacetamide Performance in Methoxymethylation
| Halogenoacetamide | Catalyst (KI) | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Iodoacetamide | None | Acetone | 60 | 92 |
| Bromoacetamide | None | Glycol ether | 80 | 85 |
| Chloroacetamide | 50% molar | Acetone | 70 | 78 |
Multi-Step Synthesis via Nitration and Methoxymethylation
Patent EP2621885B1 outlines a sequential strategy starting from 2-chlorobenzyl chloride:
Step 1: Nitration
Nitration with fuming HNO₃ in H₂SO₄ yields 4-nitro-2-chloromethyl-chlorobenzene . Temperature control (-5°C to 0°C) prevents over-nitration.
Step 2: Methoxymethylation
Treatment with sodium methoxide (20% in methanol) replaces the chloromethyl group with methoxymethyl, forming 4-nitro-2-methoxymethyl-chlorobenzene .
Key Parameters:
-
Base Concentration : 2M NaOH achieves complete hydrolysis within 2 hours.
-
Side Reactions : Competing ether cleavage is mitigated by maintaining pH < 10.
Hydrogenation of Benzylamino Intermediates
A hybrid approach from EP2621885B1 involves hydrogenating 1-benzylamino-2-(methoxymethyl)-4-nitrobenzene using Pd/C or Pt/C catalysts. While primarily aimed at producing diamines, this method highlights the stability of the methoxymethyl group under reducing conditions.
Catalytic Efficiency
-
Pd/C (10% loading) : Achieves 95% conversion at 3 bar H₂, 25°C.
-
Byproduct Management : Benzyl group removal is minimized by limiting reaction time to 30 minutes.
Comparative Analysis of Preparation Methods
Table 2: Method Efficacy and Limitations
Reaction Mechanisms and Byproduct Formation
Q & A
Q. What are the recommended analytical methods for detecting and quantifying 2-Methoxymethyl-4-nitrophenol in environmental or biological samples?
Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography (GC) coupled with electron capture detectors are widely used due to their sensitivity for nitrophenol derivatives. Calibration with certified reference materials (e.g., 4-Methoxy-3-nitrophenol standard solutions, as referenced in ) is critical for accuracy. Method validation should include recovery studies in matrices like plasma or soil, given the compound’s polar nitro and methoxy groups, which influence extraction efficiency .
Q. How does the substitution pattern (methoxymethyl vs. nitro groups) influence the stability of this compound under varying pH conditions?
The nitro group at the para position enhances acidity (pKa ~7–8), making the compound prone to deprotonation in alkaline conditions. The methoxymethyl group at the ortho position introduces steric hindrance, potentially reducing hydrolysis rates. Stability studies should compare degradation kinetics in buffers (pH 2–12) using UV-Vis spectroscopy or HPLC, with attention to byproduct formation (e.g., nitrophenolate ions) .
Q. What synthetic routes are feasible for this compound, and how can side reactions be minimized?
Synthesis may involve nitration of 2-methoxymethylphenol or methoxymethylation of 4-nitrophenol. The former requires controlled nitration conditions (e.g., HNO3/H2SO4 at 0–5°C) to avoid over-nitration. Side products like dinitro derivatives can be mitigated by optimizing reaction stoichiometry and monitoring intermediates via TLC or NMR .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicokinetic data for this compound across species?
Discrepancies in absorption and metabolism (e.g., interspecies variability in cytochrome P450 activity) require cross-species comparative studies. Utilize isotopic labeling (e.g., ¹⁴C-tracers) to track distribution in rodents and in vitro hepatocyte models. highlights the need for placental transfer studies, which could employ ex vivo human placental perfusion models .
Q. What experimental designs are optimal for assessing the environmental persistence of this compound in aquatic systems?
Microcosm experiments simulating natural water bodies should measure half-life under varying oxygen and microbial loads. Use OECD 309 guidelines for biodegradation testing, with LC-MS/MS quantification. Compare degradation pathways (e.g., photolysis vs. microbial metabolism) using high-resolution mass spectrometry to identify transformation products .
Q. How can computational models predict the reactivity of this compound in catalytic systems?
Density functional theory (DFT) calculations can map electron density around the nitro group to predict reduction potentials. Validate models against experimental cyclic voltammetry data. Databases like Reaxys and NIST Chemistry WebBook () provide reference redox potentials for analogous nitrophenols .
Q. What strategies address data gaps in the compound’s interaction with biomolecules (e.g., serum albumin or DNA)?
Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinities. For DNA interaction studies, employ ethidium bromide displacement assays or comet assays to assess genotoxicity. emphasizes the need for biomarker identification, which could involve proteomic profiling of exposed cell lines .
Methodological Notes
- Contradiction Management : Conflicting toxicity data () necessitate meta-analyses using tools like PRISMA guidelines to evaluate study quality (e.g., dose ranges, exposure durations).
- Advanced Instrumentation : High-resolution LC-QTOF-MS is recommended for untargeted metabolomics to detect low-abundance metabolites .
- Ethical Compliance : Adhere to OECD test guidelines and institutional review boards for in vivo studies, as emphasized in and .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
